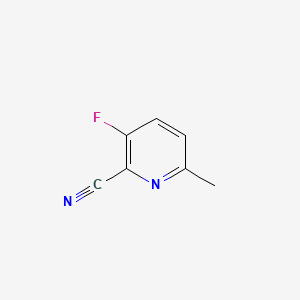

3-Fluoro-6-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONNTEGSIZOHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694191 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-37-5 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Introduction

3-Fluoro-6-methylpyridine-2-carbonitrile is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and scientifically robust pathways commence from readily available pyridine derivatives. These routes are:

-

Route 1: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine. This classical transformation offers a reliable method for the introduction of the nitrile group at the 2-position.

-

Route 2: Cyanation of 2-Halo-3-fluoro-6-methylpyridine. This pathway involves the nucleophilic substitution of a halogen (typically bromine or chlorine) at the 2-position with a cyanide source, which can be achieved through either copper- or palladium-catalyzed methods.

This guide will delve into the specifics of each route, including the synthesis of the requisite starting materials.

Route 1: Sandmeyer Cyanation Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[1] This method is particularly effective for the synthesis of aryl nitriles from aryl amines.[1][2]

Overall Synthetic Scheme

Caption: General scheme for the synthesis of this compound via the Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-3-fluoro-6-methylpyridine

The initial step involves the regioselective fluorination of 2-amino-6-methylpyridine. Direct fluorination of the pyridine ring can be challenging; however, methods such as the Balz-Schiemann reaction or the use of modern fluorinating agents on a protected aminopyridine can be employed. A plausible approach involves the diazotization of 2-amino-6-methylpyridine followed by a Schiemann reaction.[3]

Experimental Protocol: Fluorination of 2-Amino-6-methylpyridine (Illustrative)

-

Diazotization: 2-Amino-6-methylpyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium tetrafluoroborate salt.

-

Balz-Schiemann Reaction: The isolated diazonium salt is then thermally decomposed, often in an inert solvent, to yield 2-fluoro-6-methylpyridine.

-

Subsequent nitration at the 3-position followed by reduction of the nitro group would yield the desired 2-amino-3-fluoro-6-methylpyridine.

Note: The direct fluorination of 2-amino-6-methylpyridine is a complex transformation, and the development of a robust, high-yielding protocol is an active area of research. The above serves as a conceptual outline.

Step 2: Sandmeyer Cyanation

With the precursor 2-amino-3-fluoro-6-methylpyridine in hand, the crucial Sandmeyer reaction can be performed.

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine

-

Diazotization: To a cooled (0-5 °C) suspension of 2-amino-3-fluoro-6-methylpyridine in an aqueous mineral acid (e.g., HCl or H₂SO₄), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) is prepared. The freshly prepared cold diazonium salt solution is then added slowly to the CuCN mixture.

-

The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion, which is typically monitored by the cessation of nitrogen gas evolution.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

| Parameter | Typical Conditions | Reference |

| Diazotization Temperature | 0-5 °C | [1] |

| Cyanide Source | Copper(I) Cyanide (CuCN) | [1] |

| Reaction Temperature | Room temperature to gentle heating | [1] |

| Solvent | Aqueous | [1] |

Route 2: Cyanation of 2-Halo-3-fluoro-6-methylpyridine

This alternative and often more direct route involves the displacement of a halogen at the 2-position of the pyridine ring. The choice of catalyst, either copper or palladium, can significantly influence the reaction conditions and substrate scope.

Overall Synthetic Scheme

Caption: General scheme for the synthesis of this compound via cyanation of a 2-halo precursor.

Step 1 & 2: Synthesis of 2-Halo-3-fluoro-6-methylpyridine

The synthesis of the key 2-halo-3-fluoro-6-methylpyridine intermediate can be accomplished through various methods. A notable approach is described in a patent, which details the synthesis of 2-bromo-3-fluoro-6-picoline from 3-amino-6-picoline.[4]

Experimental Protocol: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine (Adapted from Patent Literature) [4]

-

Bromination of 3-Amino-6-methylpyridine: 3-Amino-6-methylpyridine is treated with a brominating agent in a suitable solvent to introduce a bromine atom at the 2-position, yielding 2-bromo-3-amino-6-methylpyridine.

-

Diazotization and Fluorination (Balz-Schiemann type): The resulting 2-bromo-3-amino-6-methylpyridine is dissolved in anhydrous hydrogen fluoride. Sodium nitrite is then added at low temperature (-78 °C) to form the diazonium salt, which upon warming, decomposes to yield 2-bromo-3-fluoro-6-methylpyridine.

Step 3: Cyanation of 2-Halo-3-fluoro-6-methylpyridine

Two primary methods are employed for the cyanation of the 2-halo intermediate: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

This classical method utilizes stoichiometric or excess copper(I) cyanide to displace an aryl halide.[5][6] The reaction often requires high temperatures.

Experimental Protocol: Rosenmund-von Braun Cyanation

-

Reaction Setup: 2-Bromo-3-fluoro-6-methylpyridine is mixed with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into an aqueous solution of a complexing agent for copper, such as ammonia or ethylenediamine, to facilitate the removal of copper salts. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography or distillation yields this compound.

| Parameter | Typical Conditions | Reference |

| Cyanide Source | Copper(I) Cyanide (CuCN) | [5][6] |

| Solvent | DMF, NMP, Pyridine | [6] |

| Temperature | 150-200 °C | [5] |

Palladium-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative to the Rosenmund-von Braun reaction.[7][8] These methods often exhibit greater functional group tolerance and can proceed at lower temperatures.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 2-bromo-3-fluoro-6-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMF, DMAc, dioxane).[7][8]

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove insoluble salts. The filtrate is then washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography to give this compound.

| Parameter | Typical Conditions | Reference |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | [7][8] |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | [7][8] |

| Solvent | DMF, DMAc, Dioxane | [7][8] |

| Temperature | 80-120 °C | [8] |

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Sandmeyer Cyanation | Route 2a: Rosenmund-von Braun | Route 2b: Palladium-Catalyzed Cyanation |

| Starting Material | 2-Amino-3-fluoro-6-methylpyridine | 2-Halo-3-fluoro-6-methylpyridine | 2-Halo-3-fluoro-6-methylpyridine |

| Key Reagents | NaNO₂, CuCN | CuCN | Pd catalyst, ligand, cyanide source |

| Reaction Conditions | Mild to moderate temperatures | High temperatures | Mild to moderate temperatures |

| Advantages | Well-established, reliable for amino-to-cyano conversion. | Simple reagents. | High functional group tolerance, milder conditions. |

| Disadvantages | Requires synthesis of the amino precursor; handling of diazonium salts. | Harsh conditions, stoichiometric copper waste. | Cost of palladium catalyst and ligands. |

Conclusion

The synthesis of this compound is achievable through well-defined synthetic pathways. The choice between the Sandmeyer cyanation of the corresponding aminopyridine and the cyanation of a halopyridine precursor will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations regarding reaction conditions and waste management. The palladium-catalyzed cyanation of a 2-halo-3-fluoro-6-methylpyridine often represents the most modern and versatile approach, offering milder conditions and broader functional group compatibility, which are critical considerations in the context of complex molecule synthesis in drug discovery.

References

- Boyer, J. H. (1984). The Sandmeyer and Related Reactions. Chemical Reviews, 84(5), 1121–1124.

- Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides.

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1385-1390.[8]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

- European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).

-

Wang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(8), 465-467.[3]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

- European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

-

European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).[4]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1385-1390.[8]

-

Wang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(8), 465-467.[3]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

-

European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).[4]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carbonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural significance and analytical characterization.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting fluorinated pyridine derivatives become highly valuable intermediates in the synthesis of novel therapeutics.

This compound (CAS No. 1211527-37-5) is a member of this important class of compounds. Its trifunctional nature, featuring a fluorine atom, a methyl group, and a cyano group on the pyridine ring, offers multiple points for synthetic diversification, making it an attractive starting material for the creation of complex molecular architectures with potential applications in oncology, neuroscience, and infectious diseases. The strategic placement of these functional groups allows for a range of chemical transformations, enabling the exploration of diverse chemical spaces in the quest for new and improved therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery workflows.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 1211527-37-5 | [1][2][3][4] |

| Molecular Formula | C₇H₅FN₂ | [4] |

| Molecular Weight | 136.13 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Fluoro-6-methylpicolinonitrile, 2-Cyano-3-fluoro-6-methylpyridine | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

Thermal and Solubility Properties

The pKa of the pyridine nitrogen is expected to be lowered due to the electron-withdrawing effects of the fluorine and cyano groups, making it a weaker base than pyridine itself.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated pyridine derivatives. A potential pathway could involve the fluorination of a corresponding amino- or bromo-substituted precursor.

A relevant synthetic approach is described in Chinese patent CN102898358A for the synthesis of 2-bromo-3-fluoro-6-picoline, a structurally related compound[6]. This process involves the bromination and subsequent fluorination of an aminopicoline derivative. A similar strategy could be adapted for the synthesis of the target molecule, likely starting from a suitable aminomethylpyridinecarbonitrile precursor.

A generalized synthetic workflow is depicted below:

Caption: A potential synthetic workflow for this compound.

Spectral Properties and Characterization

No publicly available experimental spectra for this compound were found. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group.

-

Aromatic Protons (2H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will likely appear as doublets, with coupling constants influenced by the fluorine atom.

-

Methyl Protons (3H): A singlet in the upfield region (typically δ 2.3-2.7 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by seven distinct carbon signals. The carbon atoms attached to the fluorine and cyano groups will be significantly affected.

-

Pyridine Ring Carbons (5C): The chemical shifts will be influenced by the substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Cyano Carbon (1C): A signal in the range of δ 115-120 ppm.

-

Methyl Carbon (1C): A signal in the upfield region (δ 15-25 ppm).

Predicted FT-IR Spectrum

The infrared spectrum will provide valuable information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1000-1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely involve the loss of HCN and other characteristic fragments of the pyridine ring.

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of this compound, based on standard methods for similar organic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: This method is a robust and widely used technique for determining the purity of non-volatile and thermally stable organic compounds. The C18 stationary phase provides good separation for a wide range of organic molecules, and the UV detector is sensitive to the aromatic pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

MS Detection: Electron Ionization (EI) at 70 eV.

-

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time information for separation and a mass spectrum for structural elucidation and confirmation of the molecular weight.

Sources

- 1. This compound | 1211527-37-5 [chemicalbook.com]

- 2. 1211527-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS:1211527-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound - CAS:1211527-37-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 6-メチル-2-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Spectral Characterization of 3-Fluoro-6-methylpyridine-2-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectral characterization of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the correlation between molecular structure and spectral output, providing a framework for data interpretation and quality control.

Introduction

This compound (C₇H₅FN₂) is a substituted pyridine derivative with a molecular weight of 136.13 g/mol .[1] Its structure, featuring a fluorine atom, a methyl group, and a nitrile group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The unique electronic properties imparted by these functional groups are of significant interest in the development of novel pharmaceuticals and functional materials. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Key Features

To understand the spectral data, it is essential to first visualize the molecular structure and the electronic environment of each atom.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.7 - 7.9 | Doublet of doublets | 1H | H-4 | J(H4-H5) ≈ 8.0, J(H4-F3) ≈ 4.0 |

| ~7.2 - 7.4 | Doublet | 1H | H-5 | J(H5-H4) ≈ 8.0 |

| ~2.6 | Singlet | 3H | CH₃ | - |

Interpretation:

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

-

H-4: This proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the neighboring nitrile group and the inductive effect of the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 3.

-

H-5: This proton will be upfield relative to H-4 and is expected to appear as a doublet due to coupling with H-4.

-

CH₃: The methyl protons at position 6 will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted J (Hz) |

| ~160 (d) | C-3 | J(C3-F) ≈ 250 |

| ~155 (s) | C-6 | - |

| ~145 (d) | C-4 | J(C4-F) ≈ 15 |

| ~125 (s) | C-5 | - |

| ~115 (s) | C-2 | - |

| ~115 (s) | CN | - |

| ~24 (s) | CH₃ | - |

Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

C-3: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

C-6 and C-2: These carbons are attached to the nitrogen atom and will also be downfield.

-

C-4: This carbon will show a smaller two-bond coupling to the fluorine atom (²JCF).

-

CN and C-2: The nitrile carbon and the carbon at position 2 are expected to have similar chemical shifts.

-

CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch |

| ~1600 - 1450 | Medium - Strong | C=C and C=N aromatic ring stretches |

| ~1300 - 1100 | Strong | C-F stretch |

| ~3100 - 3000 | Weak - Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Weak - Medium | Aliphatic C-H stretch (CH₃) |

Interpretation:

-

C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group.

-

Aromatic Stretches: The pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region.

-

C-H Stretches: Weaker bands corresponding to aromatic and aliphatic C-H stretches will be observed at higher wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M-H]⁺ |

| 110 | Moderate | [M-CN]⁺ |

| 109 | Low | [M-HCN]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 136, confirming the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for pyridine derivatives include the loss of HCN. The loss of the nitrile group (CN) would also be a likely fragmentation, leading to a peak at m/z 110.

Experimental Protocol for MS Data Acquisition (GC-MS)

Figure 3. Generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of spectroscopy and leveraging data from analogous structures, researchers can confidently predict, acquire, and interpret the spectral data for this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This comprehensive spectral characterization is essential for ensuring the identity and purity of this compound in any scientific endeavor.

References

-

PubChem. 2-Fluoro-6-methylpyridine. National Institutes of Health. [Link]

-

PubChem. 3-Methylpyridine-2-carbonitrile. National Institutes of Health. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for [Example Article]. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

NIST. 2-Fluoro-6-methylpyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-6-methylpyridine-2-carbonitrile

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles with practical insights, offering a detailed exploration of the electronic and steric factors that govern the molecule's properties and reactivity.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. Fluorinated heterocycles, in particular, are highly sought after for their ability to modulate key physicochemical and biological properties. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter pKa values, all of which can lead to improved pharmacokinetic profiles and target-binding affinities.[1]

This compound (C₇H₅FN₂, Molecular Weight: 136.13 g/mol , CAS: 1211527-37-5) is a prime example of a valuable fluorinated pyridine derivative.[2][3][4] Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a cyano group, presents a unique combination of electronic and steric influences that are critical to understand for its effective application in the synthesis of novel therapeutics.

Molecular Structure: An Interplay of Electronic and Steric Effects

The molecular structure of this compound is defined by the interplay of the electron-withdrawing effects of the fluorine and cyano groups, and the steric and electronic contributions of the methyl group.

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The substituents on this compound further modulate this electronic landscape:

-

The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly deactivates the pyridine ring through both inductive (-I) and resonance (-M) effects.[5] The resonance effect is most pronounced when the cyano group is at the 2- or 4-position, as it allows for the delocalization of the ring's π-electrons onto the nitrile nitrogen.[5] This electron withdrawal lowers the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution.[5]

-

The Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect further reduces the electron density of the pyridine ring. The influence of fluorination on the electronic structure of pyridines has been a subject of both experimental and computational studies.[6][7] The introduction of fluorine can also lead to unique intermolecular interactions, such as halogen bonding and altered π-π stacking.[8][9]

-

The Methyl Group (-CH₃): The methyl group is generally considered an electron-donating group through hyperconjugation. However, its electronic contribution in this highly substituted, electron-poor ring system is likely to be modest. Its primary influence is expected to be steric.

The combination of these electronic effects results in a highly electron-deficient pyridine ring, which has significant implications for the molecule's reactivity and potential as a scaffold in drug design.

Predicted Bond Lengths and Angles

While a specific crystal structure for this compound is not publicly available, we can predict key structural parameters based on X-ray crystallographic data of related substituted pyridines.[10][11][12][13] The bond lengths within the pyridine ring are expected to be slightly shorter than those in benzene due to the electronegativity of the nitrogen and the electron-withdrawing substituents. The C-F and C-CN bond lengths will be influenced by the aromaticity of the ring. The presence of the ortho-methyl group may cause minor distortions in the bond angles of the pyridine ring to alleviate steric strain.[14]

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value Range | Rationale |

| C-C (ring) | 1.38 - 1.40 Å | Typical for aromatic systems, influenced by substituents. |

| C-N (ring) | 1.33 - 1.35 Å | Shorter than C-C due to nitrogen's electronegativity. |

| C-F | ~1.35 Å | Typical C(sp²)-F bond length. |

| C-CN | ~1.45 Å | Typical C(sp²)-C(sp) bond length. |

| C≡N | ~1.16 Å | Standard triple bond length. |

| C-CH₃ | ~1.51 Å | Typical C(sp²)-C(sp³) bond length. |

| ∠C-C-C (ring) | ~118-122° | Near ideal sp² angles, with minor distortions. |

| ∠C-N-C (ring) | ~117-119° | Slightly smaller than 120° due to the lone pair. |

Conformational Analysis: The Role of Steric Hindrance

The conformation of this compound is primarily dictated by the rotation of the methyl group and any potential out-of-plane distortions of the cyano and fluoro substituents. Due to the planarity of the pyridine ring, the main conformational flexibility arises from the methyl group's orientation.

The steric hindrance between the ortho-methyl group and the adjacent cyano group is a key factor influencing the molecule's preferred conformation.[15] This steric clash can lead to a slight twisting of the cyano group out of the plane of the pyridine ring to minimize repulsive interactions. The stability of complexes involving methyl-substituted pyridines has been shown to be reduced by the steric hindrance of ortho-methyl groups.[16]

The diagram below illustrates the key steric and electronic factors influencing the conformation of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - CAS:1211527-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound - CAS:1211527-37-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1211527-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3-Fluoro-6-methylpyridine-2-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-6-methylpyridine-2-carbonitrile. In the absence of extensive published quantitative data for this specific compound, this document outlines a predictive analysis based on its molecular structure and furnishes detailed, field-proven experimental protocols for determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the accurate assessment of this compound's solubility profile, a critical parameter for its application in synthesis, formulation, and biological screening.

Introduction: Understanding the Compound

This compound (CAS No. 1211527-37-5) is a substituted pyridine derivative with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[1][2][3] Its structure, featuring a pyridine ring, a nitrile group, a fluorine atom, and a methyl group, suggests a molecule with moderate polarity. The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, while the fluorine atom adds to the molecule's polarity. The methyl group and the aromatic ring contribute some nonpolar character. An understanding of these structural features is crucial for predicting its behavior in various solvents. The principle of "like dissolves like" serves as a fundamental guideline in this context.[4]

Predictive Solubility Analysis

Based on its molecular structure, we can anticipate the solubility of this compound in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the nitrile group allows for potential hydrogen bonding with protic solvents. However, the overall organic structure may limit high solubility in water. We can predict slight to moderate solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions. Given the polar nature of the carbon-fluorine and carbon-nitrile bonds, this compound is expected to exhibit good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The methyl group and the pyridine ring provide some nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane and toluene. Solubility in highly nonpolar solvents like hexane is expected to be limited.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following sections outline protocols for both qualitative and quantitative solubility determination.

Materials and Equipment

-

This compound

-

A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and vials

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble."

-

If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble."

-

Record the observations in a table.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the saturation solubility of the compound at a specific temperature.[5]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure a visible amount of undissolved solid remains.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.[5]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Data Presentation

The results of the solubility experiments should be compiled into a clear and concise table.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Qualitative Solubility (mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Low to Sparingly Soluble | Record observation | Record value |

| Methanol | Soluble | Record observation | Record value | |

| Ethanol | Soluble | Record observation | Record value | |

| Polar Aprotic | Acetone | Soluble | Record observation | Record value |

| Acetonitrile | Soluble | Record observation | Record value | |

| DMSO | Very Soluble | Record observation | Record value | |

| THF | Soluble | Record observation | Record value | |

| Nonpolar | Dichloromethane | Moderately Soluble | Record observation | Record value |

| Toluene | Sparingly Soluble | Record observation | Record value | |

| Hexane | Insoluble | Record observation | Record value |

Conclusion

While publicly available quantitative solubility data for this compound is scarce, a systematic approach based on its molecular structure allows for reasonable predictions of its solubility behavior. For precise applications, the experimental protocols detailed in this guide provide a robust framework for determining its solubility in a variety of common laboratory solvents. This information is foundational for the effective use of this compound in research and development, particularly in areas such as reaction chemistry, formulation, and medicinal chemistry.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 16, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 16, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026.

- Benchchem. (n.d.). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. Retrieved January 16, 2026.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1211527-37-5. Retrieved January 16, 2026.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1211527-37-5. Retrieved January 16, 2026.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved January 16, 2026.

- ChemicalBook. (n.d.). 1211527-37-5(this compound) Product Description. Retrieved January 16, 2026.

- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved January 16, 2026.

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6. Retrieved January 16, 2026.

- Ossila. (2023, August 16).

- CymitQuimica. (n.d.). CAS 31181-53-0: 3-Fluoro-6-methylpyridine. Retrieved January 16, 2026.

- (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.

- PubChem. (n.d.). 2-Fluoro-6-methylpyridine. Retrieved January 16, 2026.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- CymitQuimica. (n.d.). 3-Fluoro-6-methylpyridazine. Retrieved January 16, 2026.

- ChemScene. (n.d.). 2-Fluoro-6-methylisonicotinonitrile. Retrieved January 16, 2026.

- Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR. Retrieved January 16, 2026.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0. Retrieved January 16, 2026.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Fluoro-6-methylpyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of 3-Fluoro-6-methylpyridine-2-carbonitrile (C₇H₅FN₂), a key heterocyclic building block in modern drug discovery and materials science. In the absence of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and the known behavior of analogous compounds—fluorinated pyridines, methylpyridines, and aromatic nitriles. We present a predictive assessment of the compound's stability under thermal, hydrolytic, oxidative, and photolytic stress conditions. Furthermore, this guide details the requisite experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies, providing researchers with a robust framework for empirical validation.

Introduction: The Significance of Stability in Fluorinated Pyridine Scaffolds

This compound belongs to a privileged class of fluorinated nitrogen heterocycles. The strategic incorporation of a fluorine atom onto the pyridine ring is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[1][2] The nitrile and methyl groups offer versatile handles for further synthetic elaboration.

Understanding the intrinsic stability of such a molecule is paramount for drug development professionals and process chemists. A compound's stability profile dictates its storage conditions, formulation strategies, shelf-life, and the identification of potential degradants, which is a critical regulatory requirement.[3] This guide provides a foundational understanding of the anticipated stability of this compound, enabling informed decisions in its handling, development, and application.

Predicted Thermal Profile: A Synthesis of Functional Group Contributions

The overall thermal stability of this compound is predicted to be high, primarily due to the synergistic effects of the aromatic pyridine ring and the exceptionally strong carbon-fluorine bond.

-

The Pyridine Core: The aromatic pyridine ring is inherently stable. Theoretical studies on the thermal decomposition of pyridine itself indicate that ring cleavage requires high temperatures, often above 700°C, with major pyrolysis products including hydrogen cyanide (HCN) and acetylene.[4]

-

The Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to molecules.[2][5] Fluorinated pyridine moieties incorporated into polyimides have been shown to exhibit excellent thermal stability, with decomposition temperatures (at 5% weight loss) exceeding 500°C.[6]

-

The Nitrile and Methyl Groups: While the nitrile group is generally thermally robust, the methyl group represents a potential initiation site for decomposition, likely at a lower temperature than the cleavage of the pyridine ring or the C-F bond. Studies on methylpyridines (picolines) indicate that the methyl group can be susceptible to oxidation.[7] The thermal decomposition of 2-methylpyridine N-oxide, for instance, is known to accelerate at temperatures above 200°C.[8]

Based on these factors, a multi-stage decomposition is anticipated upon thermogravimetric analysis.

Table 1: Predicted Thermal Decomposition Events for this compound

| Temperature Range (Predicted) | Percent Weight Loss (Predicted) | Associated Event |

| 200 - 350°C | Minor | Potential initial decomposition involving the methyl group or reactions initiated by impurities. |

| 350 - 550°C | Major | Catastrophic decomposition involving the cleavage of the pyridine ring structure and loss of the nitrile group. |

| > 550°C | Formation of a stable char residue, potentially graphitic in nature. |

Experimental Methodologies for Stability Assessment

To empirically determine the stability profile, a standardized set of analytical techniques must be employed. These protocols serve not only to measure stability but also to validate the predictions made in this guide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal and thermo-oxidative degradation.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic or exothermic processes.

Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 25°C. Ramp the temperature from 25°C to the onset temperature of decomposition (determined by TGA) at a heating rate of 10°C/min.

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting point (endotherm) and any exothermic events that may indicate decomposition.

Workflow for Thermal Analysis

Caption: Experimental workflow for comprehensive thermal analysis.

Predicted Degradation Profile under Forced Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways under relevant stress conditions.[3]

Hydrolytic Degradation

-

Acidic and Basic Conditions: The nitrile group (-CN) is the most likely site for hydrolysis. Under strong acidic or basic conditions, the nitrile can undergo hydrolysis to first form the corresponding amide (3-fluoro-6-methylpicolinamide) and subsequently the carboxylic acid (3-fluoro-6-methylpicolinic acid). The pyridine ring itself is generally stable to hydrolysis, although catalysis by pyridine in anhydride hydrolysis is a known phenomenon.[13][14][15]

-

Neutral Conditions: The compound is expected to be largely stable under neutral pH conditions at ambient temperature.

Oxidative Degradation

-

Mechanism: The primary sites susceptible to oxidation are the pyridine nitrogen and the methyl group.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form this compound N-oxide. Metabolic N-oxidation is a known pathway for 3-substituted pyridines.[16]

-

Methyl Group Oxidation: The benzylic-like methyl group is a prime target for oxidation, which could lead to the formation of the corresponding alcohol (3-fluoro-2-cyano-pyridin-6-yl)methanol), aldehyde (3-fluoro-2-cyanopyridine-6-carbaldehyde), and ultimately the carboxylic acid (3-fluoro-2-cyanopyridine-6-carboxylic acid).

-

-

Reagents: Common laboratory reagents for simulating oxidative stress include hydrogen peroxide (H₂O₂) and AIBN or other radical initiators.

Photolytic Degradation

-

Mechanism: Aromatic systems can absorb UV light, leading to photochemical degradation. For fluorinated aromatics, the C-F bond can be a site of photolytic cleavage. Studies have shown that aryl-fluorine bonds can be more labile under photolysis than aliphatic C-F bonds, often resulting in defluorination.[17][18][19] While heteroaromatic fluorine motifs are often more stable, direct photolysis or reaction with photogenerated radicals could lead to the formation of 6-methyl-3-hydroxypyridine-2-carbonitrile.

-

Conditions: Exposure to UV light (e.g., 254 nm or 366 nm) in a suitable solvent (e.g., acetonitrile/water) would be a standard protocol.

Predicted Degradation Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iomcworld.org [iomcworld.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 3-Fluoro-6-methylpyridine-2-carbonitrile: A Computational Approach for Drug Discovery

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Fluoro-6-methylpyridine-2-carbonitrile. Designed for researchers, medicinal chemists, and computational scientists, this document outlines the theoretical basis and practical application of computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic building block. By leveraging these computational insights, researchers can accelerate the drug discovery process by predicting molecular behavior and guiding synthetic efforts.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] The pyridine scaffold is a ubiquitous feature in many biologically active compounds, including approved drugs.[3] The specific substitution pattern of this compound, featuring a fluorine atom, a methyl group, and a cyano group, imparts unique electronic and steric properties that can be exploited in the design of novel therapeutics.[4][5] Understanding the intricate details of its molecular structure and reactivity is paramount for its effective utilization in drug design.

Quantum chemical calculations offer a powerful, non-invasive approach to probe the molecular world, providing insights that are often difficult or impossible to obtain through experimental means alone.[6] By solving the Schrödinger equation for a given molecule, we can determine a wide range of properties, including its three-dimensional structure, vibrational frequencies, and electronic characteristics. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound.[7]

Theoretical Foundations: A Primer on Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8] Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable quantity than the many-electron wavefunction.[9]

The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. The practical implementation of DFT relies on the Kohn-Sham equations, which introduce a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. The exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is the key component of DFT that determines its accuracy. A variety of exchange-correlation functionals have been developed, with hybrid functionals like B3LYP often providing a good compromise between accuracy and computational efficiency for organic molecules.[10][11]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for performing quantum chemical calculations on this compound.

Software Selection

A variety of software packages are available for performing DFT calculations, including Gaussian, ORCA, and Spartan. For the purposes of this guide, we will refer to the general steps applicable to most of these programs.

Basis Set Selection

The choice of basis set is a critical aspect of any quantum chemical calculation, as it determines the quality of the mathematical functions used to represent the atomic orbitals.[12][13] For organic molecules containing elements like carbon, hydrogen, nitrogen, and fluorine, the Pople-style basis sets are a popular choice.[14] A good starting point for calculations on this compound is the 6-311++G(d,p) basis set.[15] This basis set provides a flexible description of the valence electrons and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to account for the distortion of atomic orbitals in the molecular environment.[16]

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical characterization of a molecule like this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Experimental Protocols

Step 1: Geometry Optimization

The first and most crucial step is to determine the lowest energy (most stable) three-dimensional structure of the molecule.

-

Protocol:

-

Construct an initial guess for the structure of this compound.

-

Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

The optimization algorithm will iteratively adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

-

Step 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation.

-

The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[17][18]

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[19]

-

Step 3: Electronic Property Calculations

Once the optimized geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[20]

-

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.[21]

-

The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[22]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[23]

-

It provides a visual representation of the charge distribution and is invaluable for identifying regions of positive and negative electrostatic potential.[24]

-

Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack.[25]

-

Expected Results and Interpretation

The quantum chemical calculations on this compound are expected to yield valuable insights into its structure and reactivity.

| Calculated Property | Expected Outcome and Significance |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D representation of the molecule. |

| Vibrational Frequencies | The calculated IR spectrum can be used to identify characteristic vibrational modes and can be compared with experimental data for validation.[10][11][26] |

| HOMO-LUMO Energies | The energies and spatial distributions of the HOMO and LUMO will reveal the most likely sites for electron donation and acceptance, respectively, guiding the understanding of its role in chemical reactions.[27] |

| Molecular Electrostatic Potential (MEP) | The MEP map will highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom of the pyridine ring and the cyano group are expected to be regions of negative potential, while the hydrogen atoms of the methyl group will exhibit positive potential.[28][29] |

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical calculations provide a powerful and cost-effective means to investigate the fundamental properties of molecules like this compound. The insights gained from these computational studies, including detailed structural information, electronic properties, and reactivity predictions, can significantly accelerate the drug discovery process. By providing a deeper understanding at the molecular level, these methods enable a more rational and targeted approach to the design of novel and effective therapeutic agents.

References

-

Ebrahimi, A., Habibi-Khorasani, S.M., & Jahantab, M. (n.d.). Computational and Theoretical Chemistry. Scribd. Retrieved from [Link]

- García, G., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Physical Chemistry Chemical Physics, 18(33), 23026-23035.

- Li, Y., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 20(10), 6945-6956.

- Mahil Rani S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 523-528.

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized structure and HOMO/LUMO distribution of Py-Br. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of electrostatic potentials and electron accepting properties of fluorinated cubanes. Retrieved from [Link]

-

Ray, W. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential on the 0.001 au electron density isosurface for the isolated monomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylpyridine. PubChem. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

- Alsoliemy, A. (2022).

- Seybold, P. G. (2017).

-

ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine derivatives and sulfur-containing compounds. Retrieved from [Link]

-

MDPI. (n.d.). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. Molecules. Retrieved from [Link]

-

Labanowski, J. K. (n.d.). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. Retrieved from [Link]

-

ResearchGate. (n.d.). Basis Sets in Quantum Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

- Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl). Advanced Journal of Chemistry, Section A, 4(3), 224-235.

-

Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Retrieved from [Link]

-

Lesi, D. (2021, February 14). Basis Sets part 1. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]

-

北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Retrieved from [Link]

Sources

- 1. This compound - CAS:1211527-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. ijert.org [ijert.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. No Title [ccl.net]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. researchgate.net [researchgate.net]

- 22. ajchem-a.com [ajchem-a.com]

- 23. The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. scribd.com [scribd.com]

- 29. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carbonitrile: Synthesis, Properties, and Applications

Foreword: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals and functional materials. The strategic introduction of fluorine atoms and cyano groups into this core structure can dramatically modulate a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] It is within this context that 3-Fluoro-6-methylpyridine-2-carbonitrile (CAS No. 1211527-37-5), a seemingly unassuming substituted pyridine, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of this compound, from its structural attributes and likely synthetic origins to its practical applications in research and development. While a singular, seminal publication detailing its initial discovery is not readily apparent in the scientific literature, its synthesis can be logically deduced from established principles of pyridine chemistry. This guide will, therefore, present a validated, step-by-step synthetic protocol based on analogous transformations and discuss the rationale behind the chosen methodologies.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis. The key attributes of this compound are summarized below.